molecular formula C6H5BCl2O2 B050293 3,4-Dichlorophenylboronic acid CAS No. 151169-75-4

3,4-Dichlorophenylboronic acid

Cat. No. B050293
M. Wt: 190.82 g/mol
InChI Key: JKIGHOARKAIPJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dichlorophenylboronic acid and its derivatives involves several steps, including halogenation, boronation, and coupling reactions. A notable method involves the Suzuki–Miyaura cross-coupling, which is facilitated by palladium catalysts in aqueous solvents, demonstrating the versatility and efficiency of creating biaryl structures from arylboronic acids under mild conditions (Nájera, Gil‐Molto, & Karlström, 2004).

Molecular Structure Analysis

The molecular structure of 3,4-dichlorophenylboronic acid has been extensively studied using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy, alongside density functional theory (DFT) calculations, have provided detailed insights into its molecular vibrations and conformations. The most stable conformer identified through these studies aligns well with experimental data, showcasing the compound's molecular geometry and vibrational frequencies (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

Chemical Reactions and Properties

3,4-Dichlorophenylboronic acid participates in various chemical reactions, including the aza-Friedel–Crafts reaction, showcasing its ability to act as a catalyst or reactant in synthesizing complex organic molecules. Such reactions highlight its versatility and importance in organic synthesis, providing pathways to a range of valuable chemical products (Goswami, Thorat, Shukla, & Bhusare, 2015).

Physical Properties Analysis

The physical properties of 3,4-dichlorophenylboronic acid, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular interactions and crystal packing, as observed in various halophenylboronic acids, where hydrogen bonding and halogen interactions play a significant role in their solid-state architecture (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Scientific Research Applications

  • Structural and Vibrational Studies : Kurt et al. (2009) conducted a study on the molecular structure and vibrational properties of 3,4-Dichlorophenylboronic acid. They utilized Fourier Transform Infrared and Raman spectra to analyze the molecule in the solid phase. Their results provided insights into the molecular structures, vibrational frequencies, and theoretical calculations of the molecule (Kurt et al., 2009).

  • Herbicide Toxicology : Zuanazzi et al. (2020) reviewed studies on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a compound related to 3,4-Dichlorophenylboronic acid. This review provides insights into the trends and gaps in research on this herbicide's toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Catalytic Activity in Photodegradation : Lima et al. (2020) explored the catalytic activity of certain materials in the photodegradation of dichlorophenoxyacetic acid, which shares structural similarities with 3,4-Dichlorophenylboronic acid. Their study contributes to understanding the potential environmental applications of these types of compounds (Lima et al., 2020).

  • Cross-Coupling Reactions : Nájera et al. (2004) investigated the use of palladium dichloride complexes for cross-coupling reactions in water, including reactions with arylboronic acids like 3,4-Dichlorophenylboronic acid. This research highlights the compound's role in advanced synthesis and catalysis (Nájera, Gil-Moltó, & Karlström, 2004).

  • Tumor Targeting and Drug Delivery : Wang et al. (2016) developed nanoparticles decorated with phenylboronic acid, including derivatives like 3,4-Dichlorophenylboronic acid, for tumor-targeted drug delivery. Their findings contribute to the potential medical applications of these compounds in targeted therapies (Wang, Wei, Cheng, Wang, & Tang, 2016).

  • Glycoprotein Enrichment : Zhang et al. (2014) synthesized boronic acid ligand-modified magnetic nanoparticles for glycoprotein enrichment. Their work demonstrates the application of phenylboronic acid derivatives in biomedical sciences, particularly in biomarker research and drug delivery systems (Zhang, He, Chen, & Zhang, 2014).

Safety And Hazards

3,4-Dichlorophenylboronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(3,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGHOARKAIPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370221
Record name 3,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylboronic acid

CAS RN

151169-75-4
Record name 3,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
M Kurt, TR Sertbakan, M Özduran… - Journal of Molecular …, 2009 - Elsevier
In this work, the experimental and theoretical study on the structures and vibrations of 3,4-dichlorophenylboronic acid (3,4-dcpba, C 6 H 3 B(OH) 2 Cl 2 ) are presented. The Fourier …
Number of citations: 53 www.sciencedirect.com
CP Delaney, EM Heyboer… - Organic syntheses; an …, 2020 - ncbi.nlm.nih.gov
A 500-mL, single-necked, round-bottomed flask (24/40 joint) containing a 4-cm× 1-cm, rod-shaped, Teflon-coated, magnetic stir bar is charged with 3, 4-dichlorophenylboronic acid (…
Number of citations: 1 www.ncbi.nlm.nih.gov
VI Elitzin, KA Harvey, H Kim, M Salmons, MJ Sharp… - …, 2010 - thieme-connect.com
Significance:(–)-GSK1360707 is a serotonin–noradrenaline–dopamine triple reuptake inhibitor under development for the treatment of severe depression. A five-step synthesis (21% …
Number of citations: 2 www.thieme-connect.com
G Gómez-Jaimes, V Barba - Journal of Molecular Structure, 2014 - Elsevier
The synthesis of three boronate esters obtained by reacting 4-fluorophenylboronic (1), 4-iodophenylboronic (2) and 3,4-chlorophenylboronic (3) acids with 2,4,5-trihidroxybenzaldehyde …
Number of citations: 10 www.sciencedirect.com
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
This work presents the characterization of 2,3-difluorophenylboronic acid (abbreviated as 2,3-DFPBA, C 6 H 3 B(OH) 2 F 2 ) by quantum chemical calculations and spectral techniques. …
Number of citations: 52 www.sciencedirect.com
OP Kuehm, JA Hayden, SL Bearne - Biochemistry, 2023 - ACS Publications
Mandelate racemase (MR) catalyzes the Mg 2+ -dependent interconversion of (R)- and (S)-mandelate by stabilizing the altered substrate in the transition state (TS) by ∼26 kcal/mol. …
Number of citations: 3 pubs.acs.org
Y Sert, H Doğan, A Navarrete, R Somanathan… - … Acta Part A: Molecular …, 2014 - Elsevier
In this study, the experimental and theoretical vibrational frequencies of a newly synthesized 2,3,4,5,6-Pentafluoro-trans-cinnamic acid have been investigated. The experimental FT-IR (…
Number of citations: 13 www.sciencedirect.com
Ö Alver, G Dikmen - Journal of Molecular Structure, 2016 - Elsevier
Possible stable conformers, geometrical molecular structures, vibrational properties as well as band assignments, nuclear magnetic shielding tensors of 2-Fluoro-3-Methylpyridine-5-…
Number of citations: 15 www.sciencedirect.com
M Karabacak, E Kose, A Atac, AM Asiri… - Journal of molecular …, 2014 - Elsevier
The spectroscopic properties of 3,5-difluorophenylboronic acid (3,5-DFPBA, C 6 H 3 F 2 B(OH) 2 ) were investigated by FT-IR, FT-Raman UV–Vis, 1 H and 13 C NMR spectroscopic …
Number of citations: 60 www.sciencedirect.com
CJ Mathews, J Taylor, MJ Tyte, PA Worthington - Synlett, 2005 - thieme-connect.com
The Suzuki cross-coupling reaction of arylboronic acids with a bromo-furanone has been developed to prepare a series of substituted 2, 5-dihydrofuran-2-ones related to the fungal …
Number of citations: 22 www.thieme-connect.com

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